molecular formula C11H16F3NO4 B12309892 1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 1211531-12-2

1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12309892
CAS No.: 1211531-12-2
M. Wt: 283.24 g/mol
InChI Key: YBJQIQYOUVHHSZ-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a synthetic organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group attached to a pyrrolidine ring. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the introduction of the Boc group and the trifluoromethyl group onto the pyrrolidine ring. One common method involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base to introduce the Boc group. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions .

Industrial Production Methods: Industrial-scale production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and deprotected amines .

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects amine functionalities during chemical reactions, preventing unwanted side reactions. The trifluoromethyl group enhances the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions .

Comparison with Similar Compounds

  • 1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
  • 1-[(tert-Butoxy)carbonyl]-4-(methoxymethyl)pyrrolidine-2-carboxylic acid

Comparison: Compared to similar compounds, 1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to the position of the trifluoromethyl group on the pyrrolidine ring. This structural difference can influence the compound’s reactivity, stability, and overall chemical properties .

Properties

CAS No.

1211531-12-2

Molecular Formula

C11H16F3NO4

Molecular Weight

283.24 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-6-4-5-10(15,7(16)17)11(12,13)14/h4-6H2,1-3H3,(H,16,17)

InChI Key

YBJQIQYOUVHHSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(C(=O)O)C(F)(F)F

Origin of Product

United States

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